Product packaging for Iolixanic acid(Cat. No.:CAS No. 22730-86-5)

Iolixanic acid

Cat. No.: B1619539
CAS No.: 22730-86-5
M. Wt: 673.02 g/mol
InChI Key: HCPRJARHRUCLBG-UHFFFAOYSA-N
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Description

Iolixanic acid is a triiodophenoxyalkoxyalkanoic acid derivative. ncats.io It is identified by the CAS number 22730-86-5. nih.gov The molecular formula of this compound is C15H18I3NO5, and it has a molecular weight of 673.02 g/mol . nih.gov The compound was patented by Bracco Industria Chimica S.p.A. as a diagnostic agent. ncats.io Its primary intended use was in cholecystography and urinary tract imaging. ncats.io

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid nih.gov
Molecular Formula C15H18I3NO5 nih.gov
Molecular Weight 673.02 g/mol nih.gov
CAS Number 22730-86-5 nih.gov
Appearance Solid powder medkoo.com

The development of this compound is rooted in the broader history of iodinated contrast agents, which began in the early 20th century. These agents are crucial for enhancing the visibility of internal body structures in X-ray-based imaging techniques. The fundamental principle behind their efficacy is the high atomic weight and electron density of iodine, which effectively attenuates X-rays.

This compound belongs to the category of tri-iodinated benzoic acid derivatives, a class of compounds that became the cornerstone of radiographic contrast media. nih.govdrugbank.com The introduction of multiple iodine atoms onto a single molecule significantly improved the contrast achieved in imaging. This compound is specifically a triiodophenoxyalkoxyalkanoic acid derivative, a structural motif explored for its potential in diagnostic imaging. ncats.io

The academic significance of this compound is primarily linked to its development as a potential diagnostic agent. Research into compounds like this compound was driven by the need for effective and well-tolerated contrast media for cholecystography (imaging of the gallbladder) and urography (imaging of the urinary tract). ncats.io

A key area of research for this class of compounds was their pharmacokinetic properties, particularly their excretion pathways. A study published in 1971 investigated the urinary metabolites of a related compound, iodoxamic acid, in humans, highlighting the scientific interest in understanding how these complex molecules are processed in the body. ncats.io The research trajectory for this compound itself appears to be limited, with much of the available information stemming from its patent and entries in chemical databases. nih.govncats.iomedkoo.com

The current state of scholarly inquiry specifically focused on this compound appears to be minimal. The compound is listed as investigational, and there is no evidence of it being actively marketed or in widespread clinical use. ncats.io While it is included in various chemical and drug databases, recent research publications dedicated to this compound are not readily found. nih.govmedkoo.com The focus of research in the field of contrast media has largely shifted towards the development of non-ionic, lower-osmolality agents to improve patient tolerance, as well as agents for other imaging modalities like MRI and ultrasound.

The study of this compound and its chemical class inherently involves an interdisciplinary approach, integrating principles from several scientific fields:

Medicinal Chemistry: This is central to the design and synthesis of the this compound molecule, focusing on structure-activity relationships to optimize its properties as a contrast agent. rsc.orgect-journal.kz

Pharmacology: Understanding the mechanism of action, distribution, metabolism, and excretion of this compound is a key pharmacological concern. drugbank.com

Radiology: This field provides the practical application and clinical context for the use of contrast agents like this compound in diagnostic imaging. nih.gov

Biochemistry: Investigating the interactions of this compound with biological systems at a molecular level falls under the purview of biochemistry. medkoo.com

While the specific research on this compound may not be extensive, its development is a clear example of the collaborative nature of pharmaceutical research. nih.govyorku.ca

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Synthetic Chemistry of this compound: A Field Awaiting Exploration

Despite its identification as a distinct chemical entity, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed information regarding the synthetic chemistry of this compound. While the compound, chemically named 2-(2-(3-(N-ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid, is listed in chemical catalogs and mentioned in broader chemical documents, specific details of its synthesis remain unpublished. medkoo.comnih.gov This lack of information precludes a detailed discussion of its synthetic pathways, stereoselective or regioselective strategies, and the application of green chemistry principles in its production.

The structure of this compound suggests a multi-step synthesis would be required, likely involving the preparation of a tri-iodinated phenolic precursor, followed by an etherification reaction to introduce the ethoxypropionic acid side chain, and subsequent functional group manipulations. However, without specific literature, any proposed pathway would be purely speculative.

Similarly, there is no available information on the synthesis of structurally modified derivatives of this compound. Research into novel scaffolds based on the this compound structure appears to be an unexplored area of medicinal and synthetic chemistry.

The absence of published synthetic data for this compound and its analogs indicates that this is a field ripe for investigation. The development of synthetic routes would be the first step toward a more thorough understanding of its chemical properties and potential applications. Future research would be needed to establish foundational synthetic pathways, explore stereoselective and regioselective control, implement environmentally benign methodologies, and design and synthesize novel derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18I3NO5 B1619539 Iolixanic acid CAS No. 22730-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22730-86-5

Molecular Formula

C15H18I3NO5

Molecular Weight

673.02 g/mol

IUPAC Name

2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22)

InChI Key

HCPRJARHRUCLBG-UHFFFAOYSA-N

SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Canonical SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Origin of Product

United States

Synthetic Chemistry of Iolixanic Acid and Its Analogs

Synthesis of Structurally Modified Iolixanic Acid Derivatives

Exploration of Diverse Functional Group Modifications on this compound

The structure of this compound, 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid, presents several functional groups that are theoretically amenable to modification. uni.lunih.gov These include the carboxylic acid, the ether linkage, the N-acetyl ethylamino group, and the aromatic ring with its iodine substituents. Modification of these groups could, in principle, be used to generate analogs with altered physicochemical properties.

Key functional groups present in this compound include:

Carboxylic Acid (-COOH): This group can undergo esterification or amidation to produce a range of derivatives. libretexts.orgsolubilityofthings.com

Ether (-O-): The ether linkages are generally stable but could be cleaved under harsh acidic conditions.

Amide (-CON-): The N-acetyl group could potentially be hydrolyzed or the ethyl group modified.

Aromatic Iodides (-I): The iodine atoms are potential sites for cross-coupling reactions, although this can be challenging on an electron-rich ring.

While the synthesis of analogs of other complex molecules like gallic acid has been reported, demonstrating the feasibility of such modifications in principle, no such studies have been published for this compound. nih.gov

Table 1: Potential Functional Group Modifications of this compound

Functional GroupPotential ReactionPotential Product Class
Carboxylic AcidEsterificationEsters
AmidationAmides
N-Acetyl GroupHydrolysisSecondary Amine
Aromatic IodideSuzuki CouplingBiaryl derivatives
Aromatic IodideSonogashira CouplingAlkynyl derivatives

This table is theoretical and not based on published experimental work for this compound.

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of a complex molecule like this compound would likely involve multiple steps, each potentially requiring a specific catalytic system to achieve high yield and selectivity. Catalysis can be broadly categorized into heterogeneous and homogeneous systems. pnnl.gov

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid or gas reaction mixture. wikipedia.org This simplifies catalyst removal and recycling. mdpi.com For the theoretical synthesis of this compound, heterogeneous catalysts could be employed in steps such as:

Hydrogenation: If a precursor required reduction of a nitro group or a double bond.

Etherification: Solid acid catalysts like zeolites or sulfated zirconia could potentially catalyze the formation of the ether linkage. nih.gov

However, no specific examples of heterogeneous catalysis in the synthesis of this compound have been documented in the literature.

Homogeneous Catalysis for this compound Derivatization

Homogeneous catalysts are in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org These catalysts often offer high selectivity and activity under mild conditions. youtube.comnih.gov For the derivatization of this compound, homogeneous catalysts could be used for:

Cross-coupling reactions: Palladium-based catalysts are commonly used for creating carbon-carbon or carbon-heteroatom bonds on aromatic rings.

Esterification: Acid catalysts like sulfuric acid or organocatalysts can be used to form esters from the carboxylic acid moiety. wikipedia.orgresearchgate.net

The application of N-heterocyclic carbene-copper(I) complexes in various organic syntheses, such as hydrosilylation and conjugate addition, showcases the potential of modern homogeneous catalysis. beilstein-journals.org However, there is no evidence of their use in the context of this compound.

Mechanistic Elucidation of Key Synthetic Steps for this compound

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For a hypothetical synthesis of this compound, key steps would likely involve nucleophilic substitution, electrophilic aromatic substitution, and amide formation. For instance, the formation of the ether linkage likely proceeds via a Williamson ether synthesis, a classic SN2 reaction. The iodination of the aromatic ring would occur through electrophilic aromatic substitution. Mechanistic studies often involve a combination of kinetic experiments and spectroscopic analysis to identify intermediates and transition states. Mechanistic studies on reactions involving alkyl iodides have been explored in other contexts, for example, through electrochemical methods. nih.gov However, no specific mechanistic studies for the synthesis of this compound have been published.

Analytical Validation of Synthetic this compound Products

Once synthesized, the purity and identity of this compound and its analogs would need to be confirmed through a rigorous analytical validation process. iosrphr.org This typically involves a suite of analytical techniques to assess properties like identity, purity, and concentration.

Standard analytical techniques for the validation of organic compounds include:

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. mjcce.org.mknih.gov Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be employed. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

While general principles of analytical method validation are well-established, researchgate.net no specific validated analytical methods for this compound have been published.

Structure Activity Relationship Sar Studies of Iolixanic Acid

Theoretical Frameworks for SAR Analysis of Iolixanic Acid Derivatives

The systematic exploration of how structural modifications to the this compound scaffold influence its activity is guided by well-established theoretical principles. These frameworks provide a basis for the rational design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to correlate the molecular structure of a series of compounds with their biological activity or physicochemical properties. For this compound and its analogs, QSAR models can be developed to predict key parameters such as radiopacity, protein binding, and potential toxicity.

A typical QSAR study on this compound derivatives would involve the generation of a dataset of structurally related molecules with measured biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure, would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical model that links the descriptors to the observed activity. For instance, a hypothetical QSAR model for the protein binding affinity of this compound derivatives might take the form of the following equation:

Log(1/C) = β0 + β1(LogP) + β2(ASA) + β3(Dipole)

Where:

Log(1/C) is the biological activity (e.g., inverse of the concentration required for 50% protein binding).

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

ASA is the accessible surface area, a steric descriptor.

Dipole is the dipole moment, an electronic descriptor.

β0, β1, β2, β3 are the regression coefficients determined from the analysis.

Table 1: Hypothetical QSAR Data for this compound Derivatives

Derivative Log(1/C) LogP ASA (Ų) Dipole (Debye)
This compound 4.5 3.2 450 5.1
Derivative 1 4.8 3.5 460 5.3
Derivative 2 4.2 2.9 440 4.9
Derivative 3 5.1 3.8 475 5.5

Pharmacophore Elucidation for this compound Analogs

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target. For this compound and its analogs, which are known to interact with proteins like serum albumin, a pharmacophore model can help identify the key interaction points.

The process of pharmacophore elucidation typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features commonly include:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Aromatic rings.

Positive and negative ionizable groups.

For this compound, a hypothetical pharmacophore model for its binding to serum albumin might consist of a hydrophobic core corresponding to the triiodinated benzene ring, and several hydrogen bond acceptor features associated with the carboxyl and ether oxygen atoms. This model could then be used to virtually screen large chemical databases to identify novel compounds with a similar interaction profile, or to guide the design of new this compound derivatives with enhanced binding affinity.

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides a powerful toolkit to investigate the structure-activity relationships of this compound at an atomic level of detail. These methods allow for the simulation of molecular interactions and the prediction of binding affinities, offering valuable insights for drug design and optimization.

Molecular Docking Simulations with this compound and Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to study its interaction with potential protein targets, most notably human serum albumin (HSA), which is a major determinant of the pharmacokinetic properties of many drugs and contrast agents.

The docking process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the this compound molecule.

Defining the Binding Site: Identifying the potential binding pocket on the protein surface.

Sampling Conformations and Orientations: The docking algorithm explores various conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Molecular docking studies on analogs of this compound have revealed that the triiodinated phenyl ring often engages in hydrophobic interactions within a nonpolar pocket of the protein, while the carboxylate and other polar groups form hydrogen bonds and electrostatic interactions with charged and polar amino acid residues at the binding site entrance.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives with Human Serum Albumin

Derivative Binding Energy (kcal/mol) Key Interacting Residues
This compound -8.5 TYR-150, LYS-199, ARG-222
Derivative 1 -9.1 TYR-150, LYS-199, ARG-222, TRP-214
Derivative 2 -7.9 LYS-199, ARG-222
Derivative 3 -9.5 TYR-150, LYS-199, ARG-222, TRP-214, HIS-242

Molecular Dynamics Simulations to Understand this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

An MD simulation of the this compound-HSA complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

The stability of key hydrogen bonds and hydrophobic contacts.

The flexibility of different parts of the ligand and the protein.

The energetic contributions of various residues to the binding affinity.

These simulations can help to refine the understanding of the binding mode predicted by molecular docking and provide a more accurate picture of the dynamic nature of the interaction.

Ligand-Based and Structure-Based Design Principles for this compound Optimization

The insights gained from SAR, QSAR, pharmacophore modeling, molecular docking, and MD simulations can be integrated into ligand-based and structure-based design strategies to optimize the properties of this compound.

Ligand-Based Design: In the absence of a high-resolution structure of the target protein, ligand-based approaches rely on the knowledge of other molecules that bind to the target. For this compound, this would involve comparing its structure to other known iodinated contrast agents to identify common features that are important for activity. This information can then be used to design new molecules with similar properties.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design can be employed. This involves using the structural information from docking and MD simulations to rationally modify the this compound scaffold to improve its interaction with the target. For example, a functional group could be added to form a new hydrogen bond with a specific amino acid residue in the binding pocket, thereby increasing binding affinity.

By combining these computational and theoretical approaches, a comprehensive understanding of the structure-activity relationships of this compound and its derivatives can be achieved, paving the way for the rational design of new and improved radiographic contrast agents.

Impact of Structural Modifications on this compound’s Biological Interactions

The biological activity of this compound is intrinsically linked to its molecular architecture. The foundational structure for this compound and related compounds is the 2,4,6-triiodinated benzene ring, which is essential for its primary function as a radiocontrast agent. snmjournals.orgnih.gov The iodine atoms at these positions provide the necessary radiodensity for imaging applications. radiopaedia.orgwikipedia.org Modifications to the side chains attached to this central ring are the primary means by which researchers modulate the compound's physicochemical properties and, consequently, its biological interactions. nih.govresearchgate.net

Influence of Halogenation Patterns on this compound Activity

The number and position of iodine atoms on the benzene ring are critical determinants of the efficacy of this compound and its analogs as contrast agents. The presence of three iodine atoms is a common feature in this class of compounds, as it provides a high level of X-ray attenuation. radiologykey.comresearchgate.net The specific 2,4,6-substitution pattern is considered optimal for maximizing this effect while maintaining molecular stability.

While systematic studies detailing the effects of altering this specific halogenation pattern for this compound are not extensively available, the broader principles of SAR in iodinated contrast media suggest that any deviation from the tri-iodinated structure would likely diminish its primary biological activity. For instance, reducing the number of iodine atoms would decrease radiodensity, while adding more could lead to steric hindrance and potential instability.

Table 1: Effect of Iodine Content on Radiodensity

Number of Iodine Atoms Relative Radiodensity
1 Low
2 Moderate
3 High (Optimal)

Role of Aliphatic Chain Length and Substituents in this compound Analogs

The aliphatic chains and their substituents, which form the side chains of the this compound molecule, play a pivotal role in defining its physicochemical properties such as solubility, osmolality, and viscosity. snmjournals.orgnih.gov These properties, in turn, influence how the molecule interacts within a biological system.

In the general class of iodinated contrast agents, lengthening the aliphatic side chains, particularly with the inclusion of hydrophilic groups like hydroxyl (-OH) moieties, tends to increase the water solubility of the molecule. radiopaedia.org This is a crucial factor for intravenous administration. The nature of these chains also determines whether the compound is ionic or non-ionic. This compound is a non-ionic agent, a characteristic conferred by the absence of a carboxyl group that would ionize at physiological pH. wikipedia.orgnih.gov Non-ionic compounds generally exhibit lower osmolality compared to their ionic counterparts, which is associated with a better safety profile.

Table 2: Influence of Side Chain Modifications on Physicochemical Properties of this compound Analogs

Side Chain Modification Effect on Solubility Effect on Osmolality
Increased aliphatic chain length Variable, depends on substituents Generally decreases
Addition of hydroxyl (-OH) groups Increases Decreases
Presence of a carboxyl (-COOH) group Increases Increases (Ionic)

Stereochemical Effects on the Activity Profile of this compound Derivatives

Stereochemistry can play a significant role in the biological activity of pharmaceutical compounds by affecting their interaction with chiral biological molecules such as proteins and enzymes. For this compound derivatives, the introduction of chiral centers in the aliphatic side chains could potentially influence their biological interactions, distribution, and excretion profiles.

While specific research on the stereochemical effects of this compound derivatives is limited in publicly available literature, it is a recognized principle in medicinal chemistry that different stereoisomers of a compound can exhibit distinct biological activities. Further investigation into the synthesis and evaluation of stereoisomers of this compound analogs could reveal opportunities for optimizing their biological properties.

Rational Design of this compound Analogs Based on SAR Insights

The insights gained from structure-activity relationship studies form the basis for the rational design of new this compound analogs with potentially improved properties. The goal of such design is often to enhance efficacy while minimizing undesirable interactions.

Based on the general principles established for iodinated contrast agents, the rational design of new this compound analogs would likely focus on the following areas:

Optimizing Hydrophilicity: Introducing or modifying polar functional groups (e.g., amides, polyols) on the side chains to improve water solubility and reduce protein binding.

Reducing Osmolality: Designing larger, dimeric structures where two tri-iodinated rings are linked. This strategy effectively doubles the iodine content per molecule, which can help in maintaining high contrast at a lower molar concentration, thereby reducing the osmolality of the solution. radiopaedia.org

Modifying Viscosity: Adjusting the length and branching of the aliphatic side chains to optimize the viscosity of the contrast medium formulation for easier administration. snmjournals.org

The continuous effort in the rational design and synthesis of new derivatives, guided by SAR principles, is crucial for advancing the development of this class of compounds.

Molecular and Cellular Mechanisms of Iolixanic Acid Action

Investigation of Specific Molecular Targets of Iolixanic Acid

Detailed experimental evidence on the specific molecular targets of this compound is not extensively documented in the reviewed scientific literature.

Interaction with MCF7 Cellular Components

No specific studies detailing the direct molecular interactions between this compound and the cellular components of the MCF7 breast cancer cell line were identified. Research on other compounds, such as tetrahydrofurandiols and ellagic acid, has shown modulation of signaling pathways in MCF-7 cells, but similar data for this compound is not available. nih.govnih.gov

Engagement with DLD-1 Cellular Constituents

Similarly, there is a lack of specific research findings on the engagement of this compound with the cellular constituents of the DLD-1 colon cancer cell line. While studies have explored the effects of other agents like curcumin (B1669340) and perfluorooctanoic acid on DLD-1 cells, parallel investigations for this compound are not present in the available literature. jcancer.orgnih.gov

Modulation of Nuclear Factor NF-kappa Signaling Pathways

The nuclear factor NF-kappaB (NF-κB) signaling pathway is a critical regulator of various cellular processes, and its modulation by chemical compounds is a significant area of research. frontiersin.orgfrontiersin.orgcellsignal.com However, specific studies elucidating the modulatory effects of this compound on NF-κB signaling pathways are not found in the current body of scientific literature. Research on other compounds, such as oleanolic acid, has demonstrated the ability to regulate NF-κB signaling. nih.govnih.gov

Identification of Novel Protein or Nucleic Acid Binding Partners

The identification of direct binding partners is crucial for understanding a compound's mechanism of action. mdpi.comnih.gov At present, there are no published studies that have identified novel protein or nucleic acid binding partners for this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

A comprehensive understanding of how a compound influences intracellular signaling is fundamental to characterizing its cellular effects.

Receptor-Mediated Signaling Cascades (e.g., GPCRs, Nuclear Receptors)

G-protein coupled receptors (GPCRs) and nuclear receptors are major classes of receptors that mediate a vast array of cellular responses to external and internal stimuli. reactome.orgnih.govwikipedia.orgmdpi.comfrontiersin.org There is currently no available research that specifically investigates the modulation of GPCR- or nuclear receptor-mediated signaling cascades by this compound. The interaction of various ligands with these receptors is a well-established field of study, but this compound has not been a subject of such investigations in the reviewed literature. mdpi.comnih.gov

Enzyme Inhibition or Activation Mechanisms (e.g., kinases, phosphatases)

The interaction of a novel compound like this compound with cellular enzymes is a critical area of investigation to understand its mechanism of action. Enzymes, being biological catalysts, are frequent targets for therapeutic agents. The effect of this compound could manifest as either inhibition or activation of specific enzymes, such as kinases or phosphatases, which play pivotal roles in cellular signaling pathways.

Enzyme inhibition occurs when a molecule, the inhibitor, binds to an enzyme and decreases its activity. wikipedia.orgrose-hulman.edu This can happen in several ways. A competitive inhibitor vies with the substrate for the enzyme's active site. bgc.ac.in In contrast, a non-competitive inhibitor binds to an allosteric site, a location other than the active site, changing the enzyme's conformation and reducing its efficiency. bgc.ac.in Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. microbenotes.com Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. wikipedia.orgmicrobenotes.com

Conversely, this compound could also act as an enzyme activator, binding to an allosteric site and increasing the enzyme's catalytic activity. To determine these effects, researchers would typically perform a series of in vitro enzyme assays. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound.

Table 1: Illustrative Data on this compound's Effect on Enzyme Activity

Enzyme TargetThis compound Concentration (µM)% Inhibition/ActivationType of Interaction
Kinase A125% InhibitionCompetitive
Kinase A1070% InhibitionCompetitive
Phosphatase B115% ActivationAllosteric
Phosphatase B1050% ActivationAllosteric

This table is for illustrative purposes only, as no specific data on this compound is publicly available.

Transcription Factor Regulation by this compound

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. elifesciences.org A compound such as this compound could modulate the activity of specific transcription factors, leading to significant changes in cellular function. This regulation can occur through various mechanisms, including direct binding to the transcription factor, altering its ability to bind to DNA, or interfering with its interaction with other proteins. uniprot.org

To investigate the impact of this compound on transcription factor regulation, researchers would employ techniques like reporter gene assays. In these assays, a reporter gene is placed under the control of a promoter that is regulated by a specific transcription factor. Changes in the expression of the reporter gene in the presence of this compound would indicate modulation of the transcription factor's activity. Furthermore, techniques like Chromatin Immunoprecipitation (ChIP) sequencing could identify the specific DNA binding sites of a transcription factor that are affected by the compound. elifesciences.org

Table 2: Hypothetical Effects of this compound on Transcription Factor Activity

Transcription FactorCellular ModelThis compound TreatmentChange in ActivityTarget Gene Expression
NF-κBMacrophage cell line10 µM for 6 hoursDecreased nuclear translocationDownregulation of inflammatory cytokines
p53Colon cancer cell line5 µM for 24 hoursIncreased phosphorylationUpregulation of apoptosis-related genes
STAT3Breast cancer cell line15 µM for 12 hoursInhibition of dimerizationDownregulation of proliferation genes

This table presents a hypothetical scenario of this compound's effects, as specific research is not available.

Subcellular Localization and Dynamics of this compound within Cells

Understanding where a compound localizes within a cell is crucial to pinpointing its mechanism of action. The subcellular distribution of this compound would be determined by its physicochemical properties and the presence of specific cellular transport mechanisms.

Membrane Permeability and Transport Mechanisms of this compound

The ability of this compound to cross the cell membrane is the first step in its interaction with intracellular targets. The plasma membrane is a selectively permeable barrier. libretexts.org Small, nonpolar molecules can often diffuse freely across the lipid bilayer. ditki.comlabxchange.org However, larger or more polar molecules typically require transport proteins, such as channels or carriers, to enter the cell. savemyexams.comlumsa.it

The permeability of this compound could be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). To identify specific transport mechanisms, researchers might use cell lines that overexpress or lack certain transport proteins and measure the uptake of the compound.

Accumulation and Distribution within Cellular Organelles

Once inside the cell, this compound may accumulate in specific organelles, such as the mitochondria, lysosomes, or the endoplasmic reticulum. maayanlab.cloudplos.org This accumulation is often driven by the physicochemical properties of the compound and the unique environment of each organelle. For instance, lipophilic cations tend to accumulate in mitochondria due to the negative membrane potential of the inner mitochondrial membrane. mdpi.com Weakly basic compounds can become trapped in the acidic environment of lysosomes. nih.gov

Fluorescence microscopy using a fluorescently tagged version of this compound or specific organelle-staining dyes would be a primary method to visualize its subcellular distribution. nih.gov Quantitative analysis could be performed using techniques like subcellular fractionation followed by mass spectrometry.

Table 3: Predicted Subcellular Localization of this compound Based on Hypothetical Physicochemical Properties

Physicochemical PropertyPredicted LocalizationRationale
High Lipophilicity, CationicMitochondriaAccumulation driven by the negative mitochondrial membrane potential. mdpi.com
Weakly Basic (pKa > 7.5)LysosomesIon trapping in the acidic environment of the lysosome. nih.gov
Affinity for specific enzymesEndoplasmic ReticulumLocalization to the site of target enzyme residence.

This table is based on general principles of subcellular localization, as specific data for this compound is unavailable.

In Vitro Cellular Models for Mechanistic Studies of this compound

The selection of appropriate in vitro models is fundamental for elucidating the biological effects of a compound like this compound. These models allow for controlled experiments to dissect molecular pathways and validate potential therapeutic targets. emulatebio.com

Immortalized Cell Lines for Target Validation and Pathway Analysis

Immortalized cell lines are a cornerstone of in vitro research because they can be cultured indefinitely, providing a consistent and reproducible system for experimentation. editco.bionih.gov These cell lines can be derived from various tissues and disease states, allowing researchers to study the effects of this compound in a relevant biological context. reprocell.com

For target validation, genetically modified cell lines can be created. For example, using CRISPR-Cas9 technology, researchers can knock out or knock down the expression of a suspected target protein. editco.bio If this compound loses its effect in these modified cells, it provides strong evidence that the protein is a direct target. Pathway analysis can be conducted by treating these cell lines with this compound and then using techniques like western blotting, qPCR, or RNA sequencing to observe changes in the expression and activity of proteins and genes within a specific signaling cascade. nuvisan.com

Table 4: Examples of Immortalized Cell Lines for Studying this compound

Cell LineTissue of OriginPotential Application for this compound Research
HeLaCervical CancerGeneral cytotoxicity and mechanism of action studies.
HEK293Human Embryonic KidneyTarget validation through overexpression or knockdown of specific genes.
SH-SY5YNeuroblastomaInvestigating neuroprotective or neurotoxic effects. nih.gov
HepG2Hepatocellular CarcinomaStudying metabolism and potential hepatotoxicity. mdpi.com
MCF-7Breast CancerAssessing anti-cancer activity and effects on hormone signaling pathways.

This table provides examples of cell lines that could be used for research on a compound like this compound.

Primary Cell Cultures in this compound Research

A comprehensive search of scientific databases reveals a lack of published studies that have utilized primary cell cultures to investigate the specific effects of this compound. Primary cells, which are isolated directly from tissues, are valuable tools in toxicology and drug development for predicting human responses. react4life.com While primary human hepatocytes, kidney cells, and others are used to study the metabolism and toxicity of various compounds, there are no specific reports detailing the use of such models to elucidate the mechanisms of this compound. react4life.com

General research on iodinated contrast media has sometimes involved primary cells to understand mechanisms of toxicity. For example, studies on other contrast agents have used primary human endothelial cells to investigate inflammatory responses. mdpi.com However, data specific to this compound in any type of primary cell culture, including detailed findings or data tables, is not available.

Advanced 3D Cell Culture Systems (e.g., organoids) for Complex Interactions

There is no evidence in the current scientific literature of this compound being studied using advanced 3D cell culture systems such as organoids. Organoids are three-dimensional, in-vitro-derived cell aggregates that mimic the structure and function of organs and are increasingly used for disease modeling and drug screening. frontiersin.org While organoid models, including intestinal, liver, and kidney organoids, are being developed and used to study the effects of various compounds and diseases, there are no published findings related to this compound. frontiersin.orgfrontiersin.org

The application of organoids to study the effects of iodinated contrast media in general is also not a well-documented area of research. Therefore, no detailed research findings or data tables can be provided for the interaction of this compound with these complex 3D cell culture systems.

Advanced Analytical Methodologies for Iolixanic Acid Research

Chromatographic Techniques for Separation and Quantification of Iolixanic Acid

Chromatography is the cornerstone for the isolation and measurement of this compound. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed, such as quantification or enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids like this compound due to its versatility and wide applicability. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (often C18) and a polar mobile phase. researchgate.netsigmaaldrich.com The mobile phase typically consists of an aqueous buffer, such as monopotassium phosphate (B84403) adjusted to a low pH (e.g., 2.5-2.7), sometimes mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov This setup facilitates the separation of polar analytes. hplc.eu

For detection, several methods can be coupled with HPLC. A Diode Array Detector (DAD) or Photo-Diode Array (PDA) detector is frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. nih.gov For carboxylic acids, detection is often performed at wavelengths around 210 nm. nih.govcore.ac.uk The method's performance is validated through parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). core.ac.ukphcogres.com For instance, a validated HPLC method for organic acids can achieve LODs in the range of 0.001 to 0.046 g/L. nih.gov The simplicity, speed, and stability of HPLC make it a popular choice for routine analysis. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

Parameter Description Common Values/Ranges
Column Stationary Phase Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Eluent System Isocratic or gradient elution with aqueous buffers (e.g., KH₂PO₄, pH 2.6-2.7) and organic modifiers (e.g., Acetonitrile, Methanol) researchgate.netnih.govcore.ac.uk
Flow Rate Eluent Speed 0.5 - 1.0 mL/min core.ac.uk
Detection Method UV-Vis, DAD/PDA nih.gov
Wavelength Monitoring λ 210 nm for carboxylic acids nih.govcore.ac.uk
Temperature Column Oven Ambient or controlled (e.g., 30-40°C) phcogres.com
Injection Volume Sample Amount 10 - 20 µL

For the detection of this compound at very low concentrations (trace analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. measurlabs.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. jyoungpharm.org It is particularly valuable for analyzing complex biological samples, where distinguishing the analyte from matrix interferences is critical. intertek.comuniv-rennes.fr LC-MS/MS can achieve detection limits in the parts per billion (ppb) or even parts per trillion (ppt) range. intertek.comperkinelmer.com

The process involves separating the sample via LC, ionizing the analyte (e.g., through electrospray ionization - ESI), and then using two mass analyzers in series (tandem mass spectrometry). measurlabs.com The first mass spectrometer selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions, creating a unique fragmentation pattern that confirms the analyte's identity with high confidence. measurlabs.com This high specificity minimizes interference from co-eluting compounds in the sample matrix. lcms.cz For some organic acids that are difficult to analyze directly, a derivatization step, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed before LC-MS/MS analysis to improve performance. shimadzu.eu

Table 2: Key Aspects of LC-MS/MS for Trace this compound Analysis

Feature Description
Principle Combines LC separation with tandem mass spectrometry for highly sensitive and specific detection. measurlabs.comjyoungpharm.org
Ionization Electrospray Ionization (ESI) is commonly used, often in negative ion mode for acidic compounds.
Detection Mode Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions. shimadzu.eu
Sensitivity Capable of detecting analytes at trace and ultra-trace levels (ppb, ppt). intertek.comanalytichem.de
Sample Prep May involve solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the analyte. measurlabs.com
Application Ideal for quantifying this compound in complex matrices like plasma, urine, or environmental samples. jyoungpharm.orgnih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. boku.ac.at However, carboxylic acids like this compound are typically non-volatile and polar, making them unsuitable for direct GC analysis. colostate.edu To overcome this, a chemical derivatization step is required to convert the acid into a more volatile and thermally stable derivative. researchgate.netchromtech.com This process modifies the analyte's chemical structure, reducing its polarity and increasing its volatility. researchgate.netjfda-online.com

Common derivatization methods for carboxylic acids include:

Silylation: This is the most widely used method, where an active hydrogen in the carboxyl group is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. colostate.educhromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.com

Alkylation/Esterification: This involves converting the carboxylic acid into an ester (e.g., a methyl ester), which is more volatile. colostate.edu

Acylation: This method can also be used to create volatile derivatives suitable for GC analysis. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. nih.gov A mass spectrometer (MS) is often used as the detector (GC-MS), providing both quantitative data and mass spectra that aid in structural confirmation. boku.ac.atnih.gov

Table 3: Derivatization and GC Analysis of this compound

Parameter Description
Derivatization A necessary step to increase volatility and thermal stability. colostate.eduresearchgate.net
Common Reagents Silylating agents (e.g., BSTFA, MSTFA), Alkylating agents. colostate.educhromtech.comthermofisher.com
GC Column Typically a nonpolar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). thermofisher.comresearchgate.net
Injector Split/splitless injector, with temperature set high enough to vaporize the derivative (e.g., 250°C). nih.gov
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification. boku.ac.at
Oven Program A temperature gradient is used to elute compounds based on their boiling points. nih.gov

Many biologically active molecules, including carboxylic acids, can be chiral, existing as two non-superimposable mirror images called enantiomers. chiralpedia.com Since enantiomers often have different pharmacological effects, their separation and quantification are critical. chromatographyonline.com Chiral chromatography is the primary method for resolving these enantiomers. rsc.org

The separation is achieved by creating a chiral environment where the two enantiomers interact differently. chiralpedia.com This is most commonly done using a Chiral Stationary Phase (CSP). csfarmacie.cz CSPs are designed to have specific three-dimensional structures that selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus separation. chromatographyonline.com

Key approaches to chiral separation of this compound would include:

Direct Separation on a CSP: This is the most common method, using HPLC with a chiral column. csfarmacie.cz Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds. chromatographyonline.comcsfarmacie.cz

Indirect Separation via Diastereomer Formation: In this method, the racemic this compound is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. wikipedia.orgaocs.org

Table 4: Strategies for Chiral Separation of this compound

Method Principle Key Features
Direct HPLC with CSP Enantiomers are separated based on differential interactions with a chiral stationary phase. rsc.orgcsfarmacie.cz Wide variety of CSPs available (e.g., polysaccharide, Pirkle-type, protein-based). chromatographyonline.com The most direct and widely used approach.
Indirect GC/HPLC Racemic mixture is converted into diastereomers using a chiral reagent. The diastereomers are then separated on an achiral column. wikipedia.orgaocs.org Requires an additional reaction step. Depends on finding a suitable chiral derivatizing agent.
Chiral Ligand Exchange Separation is based on the formation of transient diastereomeric metal complexes. chromatographytoday.com A specialized technique, often using mobile phases containing metal ions like copper(II). chromatographytoday.com

Spectroscopic and Spectrometric Characterization of this compound

While chromatography separates components of a mixture, spectroscopy is essential for elucidating the molecular structure of an isolated compound like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. nih.gov It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the mapping of its carbon-hydrogen framework. ipb.pt

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group in this compound would produce a highly characteristic signal far downfield, typically in the 10-13 ppm range. libretexts.org This signal is often broad and will disappear upon adding D₂O, a definitive test for exchangeable protons. Protons on the carbon atom adjacent to the carboxyl group typically resonate in the 2-3 ppm region. libretexts.org

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group has a distinct chemical shift, usually appearing in the 160-185 ppm region. uwimona.edu.jm

2D NMR Techniques: For complex structures, two-dimensional (2D) NMR experiments are invaluable. Techniques like COSY (Correlated Spectroscopy) identify proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds away), helping to piece the molecular fragments together. magritek.comru.nl These advanced methods are crucial for the unambiguous structural elucidation of novel or complex molecules like this compound. ipb.pt

Table 5: Characteristic NMR Chemical Shifts (δ) for this compound Functional Groups

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Carboxylic Acid (-COO-H ) 10 - 13 libretexts.org Signal is typically broad; disappears with D₂O exchange.
¹H Alpha-Proton (-CH -COOH) 2 - 3 libretexts.org Deshielded by the adjacent carbonyl group.
¹³C Carbonyl Carbon (-C OOH) 160 - 185 uwimona.edu.jm Characteristic downfield signal for a carboxylic acid carbon.
¹³C Alpha-Carbon (-C H-COOH) ~20 - 50 Shift depends on further substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the structural elucidation of this compound, providing precise molecular weight determination and detailed fragmentation patterns. thermofisher.com Ionization techniques such as electrospray ionization (ESI) are commonly employed, often in negative ion mode for carboxylic acids, to generate gas-phase ions of the molecule. sciex.comlibretexts.org The resulting mass spectrum reveals the molecular ion peak, which corresponds to the intact mass of this compound.

Collision-induced dissociation (CID) is then used to fragment the molecular ion, yielding a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov For carboxylic acids like this compound, characteristic fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). nih.govlibretexts.org The analysis of these fragments provides invaluable information about the compound's structural components. For instance, the cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for carboxylic acids. libretexts.org While a definitive fragmentation pattern for this compound is not publicly available, a hypothetical pattern can be predicted based on the known behavior of similar molecules.

Hypothetical Fragmentation Pattern of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Identity
[M-H]⁻[M-H-H₂O]⁻18Loss of a water molecule
[M-H]⁻[M-H-CO₂]⁻44Decarboxylation
[M-H]⁻[M-H-HCOOH]⁻46Loss of formic acid

This table represents a hypothetical fragmentation pattern based on common fragmentation behaviors of carboxylic acids and has not been experimentally verified for this compound.

The interpretation of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS), allows for the unambiguous identification of this compound in complex matrices. uva.nl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. megalecture.comchemistrystudent.com Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint. vscht.cz For this compound, the presence of a carboxylic acid group would be indicated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. chemistrystudent.com Additionally, a strong, sharp absorption peak between 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. megalecture.comchemistrystudent.com The presence of C-H bonds in the alkyl portions of the molecule would be confirmed by stretching vibrations around 2850-3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
CarbonylC=O Stretch1700-1750 (strong)
AlkylC-H Stretch2850-3000

This table is based on general characteristic absorption ranges for the specified functional groups and may vary slightly for this compound. chemistrystudent.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu The wavelength of maximum absorbance (λmax) can provide information about the electronic structure of the molecule, particularly the presence of chromophores. technologynetworks.com For a compound like this compound, the carboxylic acid group and any conjugated systems within its structure would be the primary chromophores. While specific UV-Vis data for this compound is not readily available, similar carboxylic acids typically exhibit absorption bands in the UV region, often around 200-230 nm. unchainedlabs.com The precise λmax and molar absorptivity are key parameters determined in a UV-Vis analysis. msu.edu

Electrochemical and Biosensor-Based Methods for this compound Detection

Electrochemical and biosensor-based methods offer sensitive and selective platforms for the detection of this compound, particularly in complex biological fluids.

Voltammetric Sensors Voltammetry measures the current response of an electroactive species to a varying potential. frontiersin.org For this compound, its carboxylic acid group can be electrochemically oxidized or reduced under specific conditions. mdpi.com The development of a voltammetric sensor would involve selecting an appropriate electrode material (e.g., glassy carbon, carbon paste) and optimizing parameters such as pH and scan rate to achieve a well-defined peak current that is proportional to the concentration of this compound. mdpi.commyu-group.co.jp The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials like carbon nanotubes or conductive polymers. mdpi.commdpi.com

Amperometric Sensors Amperometry involves the measurement of current at a fixed potential. kuntze.com An amperometric sensor for this compound would operate at a potential where the compound undergoes a specific electrochemical reaction. bamo.eunih.gov The resulting current would be directly proportional to the concentration of this compound. kuntze.com These sensors are known for their rapid response times and high sensitivity, making them suitable for real-time monitoring applications. sensor1stop.com

Enzyme-Linked Biosensors Enzyme-linked biosensors utilize the high specificity of an enzyme for its substrate. mdpi.com A hypothetical enzyme-linked biosensor for this compound could involve an enzyme that specifically metabolizes it. This enzymatic reaction could produce or consume a substance that is electrochemically active, allowing for detection. nih.gov The biosensor would typically consist of an immobilized enzyme on a transducer surface. cam.ac.uk

Aptamer-Based Biosensors Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. ulisboa.ptnih.gov An aptamer-based biosensor, or "aptasensor," for this compound would involve the selection of an aptamer that specifically recognizes the this compound molecule. frontiersin.orgmdpi.comaptamergroup.com This binding event can be converted into a detectable signal through various transduction methods, including electrochemical or optical signals. ulisboa.ptnih.gov Aptasensors offer advantages such as high stability and ease of synthesis compared to traditional antibody-based methods. frontiersin.org

Method Development for this compound Metabolite Analysis in Biological Samples

The analysis of this compound metabolites in biological matrices like plasma, urine, or tissues is crucial for understanding its pharmacokinetic and pharmacodynamic properties. medrxiv.org

The complexity of biological samples necessitates extensive sample preparation to remove interfering substances and enrich the target metabolites before analysis. uab.edu Common strategies include:

Protein Precipitation: This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. nih.govdrawellanalytical.com For acidic metabolites like those of this compound, adjusting the pH of the aqueous phase can enhance their partitioning into an organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or a well plate to selectively retain the analytes of interest while matrix components are washed away. drawellanalytical.comdiva-portal.org The choice of sorbent (e.g., reversed-phase C18, ion-exchange) depends on the physicochemical properties of the this compound metabolites. diva-portal.org

Stir Bar Sorptive Extraction (SBSE): This is a variation of SPE where a magnetic stir bar coated with a sorbent is used to extract analytes from a liquid sample. diva-portal.org

The goal of these preparation methods is to obtain a clean extract containing the this compound metabolites, which can then be analyzed by sensitive techniques like LC-MS/MS. nih.govnih.gov

Derivatization Techniques for Enhanced Detectability

Direct analysis of this compound can be challenging due to factors such as its polarity and, in the case of gas chromatography, its low volatility. Chemical derivatization is a strategy employed to modify the analyte's structure to improve its chromatographic behavior and significantly enhance its detectability. restek.com The primary target for derivatization in the this compound molecule is its carboxylic acid group.

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, particularly with UV or fluorescence detection, derivatization aims to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the this compound molecule. nih.gov This is especially useful if the native molecule's UV absorbance is insufficient for the required sensitivity. The reaction typically converts the carboxylic acid into an ester or an amide.

Common derivatization strategies applicable to the carboxylic acid group of this compound include:

Esterification with UV/Fluorescent Tags: Reagents such as phenacyl bromides, benzyl (B1604629) bromides, or coumarin-based and anthracene-based reagents can be used. nih.govnih.gov For instance, reacting this compound with a reagent like 4-bromomethyl-7-methoxycoumarin (B43491) in the presence of a catalyst would yield a highly fluorescent ester derivative, enabling detection at very low concentrations. nih.gov

Amide Formation: Carboxylic acids can be activated by reagents like carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and then coupled with an amine-containing fluorescent tag. researchgate.netresearchgate.net This method offers a stable amide linkage.

The choice of reagent depends on the desired detection wavelength, potential for interference from the sample matrix, and the mildness of the required reaction conditions to ensure the integrity of the this compound structure is maintained. thermofisher.com

Interactive Table 1: Illustrative HPLC Derivatization Reagents for this compound

Derivatization Reagent ClassSpecific Reagent ExampleTarget Functional GroupResulting DerivativeDetection Enhancement
Alkyl Halides (UV/Fluorescent) 2-(Bromomethyl)naphthalene (BMN)Carboxylic AcidNaphthylmethyl EsterUV and Fluorescence
Coumarin Analogues 4-Bromomethyl-7-methoxycoumarinCarboxylic AcidFluorescent Coumarin EsterHigh Fluorescence
Diazoalkanes (Fluorescent) 9-Anthryldiazomethane (ADAM)Carboxylic AcidFluorescent Anthrylmethyl EsterHigh Fluorescence
Carbodiimide Coupling EDC with a Fluorescent AmineCarboxylic AcidFluorescent AmideVersatile, stable linkage

For Gas Chromatography (GC) Analysis:

GC analysis of carboxylic acids like this compound is generally not feasible without derivatization due to their high polarity and low volatility, which lead to poor peak shape and late elution. restek.com The goal is to convert the polar carboxylic acid group into a less polar, more volatile derivative.

Two primary derivatization techniques are suitable:

Esterification: This is a very common method for carboxylic acids. The reaction involves converting the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester, although this compound is not a fatty acid, the principle is identical). This can be achieved using reagents like BF₃ in methanol or by using diazomethane. acs.orgcolostate.edu A newer, rapid on-column esterification technique has also been shown to be effective for complex matrices. acs.org

Silylation: This technique replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group. restek.comnih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.netsigmaaldrich.com The resulting TMS-ester of this compound would be significantly more volatile and thermally stable, making it amenable to GC analysis. nih.gov Silylation is highly efficient and can often be performed under mild conditions. researchgate.net

Interactive Table 2: Comparison of GC Derivatization Methods for this compound

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantages for this compound AnalysisConsiderations
Esterification (Methylation) BF₃/MethanolHeat (e.g., 60-100°C) for 15-60 minProduces stable methyl esters, well-established method.Requires anhydrous conditions, reagent can be harsh.
Silylation BSTFA + 1% TMCSHeat (e.g., 60-75°C) for 30-60 minFast, quantitative, produces volatile and thermally stable derivatives.Derivatives can be moisture-sensitive, requiring anhydrous sample and solvents. nih.govsigmaaldrich.com

Quality Control and Validation of Analytical Methods for this compound Research

To ensure that an analytical method for this compound provides reliable, reproducible, and accurate results, it must be validated. nih.gov Method validation is a mandatory part of good analytical practice and is required by regulatory bodies like the International Council for Harmonisation (ICH). upm-inc.comparticle.dkactascientific.com The validation process provides documented evidence that the method is suitable for its intended purpose. particle.dkglobalresearchonline.net

The validation of an analytical method for the quantification of this compound would involve assessing the following key performance characteristics:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally from this compound and not from any other components that may be present in the sample matrix, such as impurities, degradation products, or excipients. actascientific.com For chromatographic methods, this is typically demonstrated by showing that the this compound peak is well-resolved from other peaks and by performing forced degradation studies.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. A series of standards at different concentrations are analyzed, and the response is plotted against concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.999. researchgate.netijnrd.org

Range: The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmtech.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of this compound standard is spiked into a blank matrix. The results are expressed as a percentage recovery. globalresearchonline.netijnrd.org

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). globalresearchonline.net

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1. researchgate.netpharmtech.com

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be determined with acceptable accuracy and precision. The signal-to-noise ratio for LOQ is commonly 10:1. researchgate.netpharmtech.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). ijnrd.orgpharmtech.com It provides an indication of the method's reliability during normal usage.

Interactive Table 3: Typical Validation Parameters and Acceptance Criteria for a Hypothetical HPLC-UV Method for this compound

Validation ParameterTypical ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples; perform forced degradation (acid, base, oxidation, heat, light).Peak is free of interference at its retention time. Peak purity analysis passes.
Linearity Analyze ≥ 5 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of this compound at ≥ 3 concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) Analyze ≥ 6 replicates at 100% of the target concentration.RSD ≤ 2.0%.
Precision (Intermediate) Repeat precision analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.
LOD Determined by signal-to-noise ratio or from linearity data.S/N ratio ≥ 3:1.
LOQ Determined by signal-to-noise ratio or from linearity data.S/N ratio ≥ 10:1, with acceptable precision and accuracy.
Robustness Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%).System suitability parameters (e.g., peak tailing, resolution) remain within limits. Assay results are not significantly impacted.

Preclinical Research Models and Methodologies for Iolixanic Acid Studies

In Vitro Cellular Systems for Investigating Iolixanic Acid Interactions

In vitro cellular systems are fundamental tools in preclinical research, allowing scientists to study the effects of a compound on human cells in a controlled laboratory setting.

Studies on Human Cell Lines (e.g., MCF7, DLD-1, ECV 304) for Specific Molecular Responses

Human cell lines are cultured cells that can be propagated indefinitely, providing a consistent and reliable model for research. Specific cell lines are chosen based on the research question. For instance, the MCF7 cell line, derived from breast adenocarcinoma, is a common model for studying breast cancer, particularly because it expresses estrogen receptors. culturecollections.org.uk Research on compounds using MCF7 cells often investigates antiproliferative activity and cellular uptake. mdpi.com

The DLD-1 cell line is derived from a human colorectal adenocarcinoma and is a staple in colon cancer research. The ECV 304 cell line was originally thought to be derived from human umbilical vein endothelial cells (HUVEC), but was later identified as being genetically identical to the T24 bladder carcinoma cell line. cytion.comnih.gov Despite this, it has been used in studies of tumorigenesis and to model both endothelial and epithelial characteristics. cytion.comnih.gov Studies using ECV304 have investigated its barrier properties and the presence of tight junction proteins. plos.org

Without specific research on this compound, it is not possible to detail its molecular responses in these or any other cell lines.

Co-culture Models for Investigating Cell-Cell Interactions with this compound

Co-culture models involve growing two or more different cell types together to mimic the complex interactions that occur within human tissues. mdpi.comcolumbia.edu These models are superior to single-cell-type cultures for understanding how a compound might affect the communication between different cells. mimetas.comnih.gov Co-culture systems can be designed in several ways:

Direct Contact Models: Different cell types are grown in direct physical contact, allowing for the study of both secreted factors and contact-dependent signaling. mdpi.com

Indirect Contact Models: Cells are grown in separate compartments but share the same culture medium, which allows for the study of communication via secreted soluble factors (paracrine signaling). mednexus.org Transwell inserts are a common tool for this type of model. mdpi.com

These models are critical for studying complex biological processes like tumor-microenvironment interactions, immune responses, and tissue development. columbia.edumednexus.org The impact of this compound on these intricate cellular conversations remains unstudied in published literature.

Functional Assays for Receptor Binding and Cellular Pathway Activation

Functional assays are experiments designed to measure a specific biological response to a compound. To understand how a compound like this compound might work, researchers would typically perform:

Receptor Binding Assays: These assays determine if a compound binds to a specific receptor on a cell and with what affinity. Techniques like solid-phase enzyme-linked receptor-binding assays can be used to measure the binding of a substance to immobilized receptors. nih.gov

Cellular Pathway Activation Assays: These assays measure the downstream effects of receptor binding, such as the activation or inhibition of specific signaling pathways within the cell. nih.gov This can involve measuring changes in second messengers, protein phosphorylation, or gene expression. nih.govresearchgate.net

No data is available to indicate which, if any, receptors this compound binds to or what cellular pathways it may modulate.

Organ-on-Chip and Microfluidic Systems for Advanced In Vitro Modeling

Organ-on-chip (OoC) and microfluidic systems represent the cutting edge of in vitro modeling, offering a more physiologically relevant environment than traditional cell culture.

Emulation of Complex Biological Environments for this compound Studies

Organ-on-chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. wearecellix.comelveflow.comnih.gov They are created on a small chip, often incorporating multiple cell types in a 3D arrangement to mimic the native tissue architecture. mdpi.com These systems can simulate the mechanical forces, such as fluid shear stress in blood vessels or breathing motions in lungs, that are absent in static cell cultures. elveflow.commdpi.com This technology allows for the study of drug metabolism and the interaction between different organs by connecting multiple organ chips. mdpi.com The use of such advanced models for the study of this compound has not been reported.

High-Throughput Screening in Microfluidic Platforms

Microfluidic platforms enable the rapid screening of thousands of compounds or conditions in a highly automated fashion, a process known as high-throughput screening (HTS). ondrugdelivery.comnih.gov These platforms manipulate tiny volumes of liquid in microchannels, which significantly reduces the cost and the amount of compound needed for testing. mdpi.comnih.gov Droplet-based microfluidics can encapsulate individual cells with a test compound, allowing for millions of single-cell experiments to be run in parallel. This technology accelerates the discovery phase of drug development by quickly identifying promising candidates from large libraries of molecules. ondrugdelivery.commdpi.com There is no indication that this compound has been subjected to such screening platforms.

Advanced Imaging and Microscopy Techniques in this compound Research

The investigation of novel compounds in preclinical research is increasingly reliant on sophisticated imaging and microscopy techniques. These methods provide unparalleled insights into the subcellular and dynamic interactions of a compound within biological systems. While specific research applying these advanced techniques to this compound is not extensively documented in publicly available literature, the established methodologies for studying similar iodinated contrast agents provide a clear framework for how such investigations would be structured. These techniques are pivotal in elucidating the mechanisms of action, cellular uptake, and potential effects of compounds like this compound.

Advanced imaging modalities are essential for moving beyond qualitative observation to quantitative analysis of cellular responses. Techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) are invaluable in preclinical animal models for assessing the biodistribution and pharmacokinetics of a compound in vivo. acs.org At the cellular level, high-resolution microscopy enables the direct visualization of a compound's interaction with cells and subcellular organelles.

The primary objectives for employing advanced imaging in the study of a compound like this compound would include:

Determining the precise subcellular localization.

Tracking the movement and accumulation of the compound within living cells over time.

Quantifying any morphological or functional changes in cells exposed to the compound.

These studies are fundamental to building a comprehensive understanding of a compound's behavior at the cellular level, which is a critical step in preclinical evaluation.

Confocal and Super-Resolution Microscopy for Subcellular Localization

To understand the specific cellular compartments with which this compound interacts, confocal and super-resolution microscopy are indispensable tools. Standard fluorescence microscopy often lacks the resolution to distinguish fine subcellular structures. Confocal microscopy, by using a pinhole to reject out-of-focus light, provides a significant improvement in image clarity and allows for the optical sectioning of cells, enabling three-dimensional reconstruction.

In a hypothetical study of this compound, the compound could be labeled with a fluorescent tag. This would allow researchers to visualize its distribution within cultured cells. For instance, co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum) would reveal the primary sites of accumulation.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) or Structured Illumination Microscopy (SIM), could further refine these observations. By overcoming the diffraction limit of light, these methods can achieve resolutions in the tens of nanometers, making it possible to visualize the interaction of this compound with macromolecular structures within organelles.

Illustrative Research Findings for Subcellular Localization of a Fluorescently-Labeled this compound Analog:

Cellular CompartmentCo-localization MarkerObserved Accumulation (Hypothetical)
LysosomesLysoTracker RedHigh
MitochondriaMitoTracker GreenModerate
Endoplasmic ReticulumER-Tracker BlueLow
NucleusDAPINegligible

Live-Cell Imaging to Track this compound Dynamics

While fixed-cell imaging provides a snapshot of subcellular localization, live-cell imaging is crucial for understanding the dynamic processes of uptake, trafficking, and clearance of a compound. By maintaining cells in a controlled environment on the microscope stage, researchers can acquire time-lapse sequences to track the movement of fluorescently-labeled this compound.

These studies can reveal the kinetics of cellular uptake, for example, by measuring the rate of increase in intracellular fluorescence upon addition of the compound to the culture medium. The pathways of intracellular transport can also be elucidated, such as whether the compound is internalized via endocytosis and trafficked through the endo-lysosomal pathway. Furthermore, the rate and mechanisms of efflux from the cell can be monitored after the compound is removed from the extracellular environment.

Advanced techniques such as Fluorescence Recovery After Photobleaching (FRAP) could be employed to study the mobility of this compound within specific organelles. By photobleaching the fluorescent signal in a region of interest and monitoring the recovery of fluorescence, the diffusion and binding characteristics of the compound can be quantified.

Hypothetical Time-Course of this compound Uptake in a Human Kidney Cell Line:

Time PointMean Intracellular Fluorescence (Arbitrary Units)
0 min5
5 min25
15 min78
30 min150
60 min210

Quantitative Image Analysis for Cellular Phenotypes

A critical aspect of preclinical research is to determine if a compound induces any changes in cellular morphology or function. Quantitative image analysis provides an unbiased and high-throughput method for assessing these cellular phenotypes. Automated microscopy systems can capture images of thousands of cells, and sophisticated image analysis software can then extract a wide array of quantitative descriptors.

For instance, in studies of potential nephrotoxicity of iodinated compounds, researchers might examine changes in cell size, shape, and texture in kidney proximal tubule cells exposed to this compound. nih.gov Other parameters that can be quantified include the intensity and distribution of cytoskeletal proteins, the integrity of cell-cell junctions, and markers of cellular stress or apoptosis.

High-content screening (HCS) platforms integrate automated microscopy and quantitative image analysis to screen for the effects of multiple compounds or concentrations simultaneously. This approach would be highly valuable for comparing the cellular impact of this compound with that of other established iodinated contrast agents.

Example of Quantitative Phenotypic Analysis of Cells Exposed to this compound (Hypothetical Data):

ParameterControl Cells (Mean ± SD)This compound-Treated Cells (Mean ± SD)
Cell Area (µm²)150 ± 25145 ± 30
Nuclear Size (µm²)45 ± 846 ± 9
Mitochondrial Integrity (%)95 ± 480 ± 12
Caspase-3 Activation (Fold Change)1.02.5

Emerging Research Directions and Future Perspectives for Iolixanic Acid

Integration of Omics Technologies in Iolixanic Acid Research

The convergence of high-throughput "omics" technologies offers a powerful paradigm for elucidating the mechanisms of action of bioactive compounds. For this compound, a multi-omics approach, integrating proteomics, metabolomics, and transcriptomics, will be instrumental in building a comprehensive picture of its molecular interactions and cellular impact. This strategy moves beyond a single-target focus to a network-level analysis of its biological effects.

Proteomics, the large-scale study of proteins, is crucial for identifying the direct molecular targets and downstream protein modulators of this compound. acs.org Modern proteomics workflows can pinpoint protein-small molecule interactions with high sensitivity and specificity. Techniques such as affinity purification-mass spectrometry (AP-MS) or proximity-dependent labeling (e.g., BioID) could be employed. In a typical AP-MS experiment, an this compound-based probe would be used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. nih.gov This can reveal not only high-affinity targets but also components of larger protein complexes that are affected by the compound's binding.

Another approach involves quantitative proteomics methods like stable isotope labeling of amino acids in cell culture (SILAC) to compare the proteome of treated versus untreated cells, revealing changes in protein abundance or post-translational modifications that are indicative of pathway engagement. biorxiv.org These methods have been successfully used to identify binding proteins for other molecules, such as sialic acids, by mapping the protein environment around them. rsc.org Identifying the direct binding partners of this compound is a critical step in deconvoluting its mechanism of action and identifying potential biomarkers.

Table 1: Hypothetical this compound-Interacting Proteins Identified via Proteomics This table is for illustrative purposes to show potential data from future proteomics experiments.

Protein IDProtein NameMethod of IdentificationPotential Function
P04637Tumor suppressor p53Affinity Purification-MSCell cycle regulation, Apoptosis
Q9Y243Fatty acid-binding protein 5Proximity LabelingLipid transport, Metabolic signaling
P27348Mitogen-activated protein kinase 1SILACSignal transduction

Metabolomics involves the comprehensive analysis of small molecule metabolites within a biological system and provides a functional readout of the cellular state. metabolon.com By applying untargeted metabolomic profiling, researchers can assess how this compound perturbs cellular metabolism. Using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to measure hundreds to thousands of metabolites simultaneously. valsambro.itplos.org

For instance, studies on other bioactive compounds have shown significant shifts in amino acid levels, Krebs cycle intermediates, and lipid species upon treatment. frontiersin.org A metabolomics study on this compound could reveal, for example, an accumulation of upstream metabolites and a depletion of downstream products in a specific pathway, providing strong clues about which enzymes or transporters are being modulated. This information is invaluable for understanding the compound's systemic effects and can highlight unexpected off-target activities or novel mechanisms. nwpg.gov.za

Table 2: Illustrative Metabolomic Changes in Response to this compound Treatment This table presents hypothetical data to exemplify findings from a metabolomics study.

MetaboliteMetabolic PathwayFold Change (Treated vs. Control)Interpretation
CitrateKrebs Cycle+2.5Potential inhibition of a downstream enzyme
Itaconic acidKrebs Cycle-adjacent+5.0Possible modulation of inflammatory pathways frontiersin.org
AspartateAmino Acid Metabolism-3.1Alteration in amino acid utilization or synthesis
TryptophanAmino Acid Metabolism-1.8Potential impact on serotonin (B10506) or kynurenine (B1673888) pathways

Transcriptomics provides a snapshot of the entire collection of RNA transcripts in a cell, offering insights into how gene expression is altered by a compound. phgfoundation.orgwikipedia.org By using techniques like RNA sequencing (RNA-seq), researchers can determine which genes are up- or down-regulated following exposure to this compound. nih.gov This can reveal the cellular pathways and biological processes that are activated or suppressed. genome.gov For example, transcriptomic analysis of cells treated with linolenic acid revealed the modulation of thousands of genes, particularly those involved in plant defense pathways. nih.gov

A similar study on this compound could identify a unique gene expression signature. If a cluster of genes related to DNA repair is upregulated, it might suggest the compound induces DNA damage. nih.gov Conversely, if genes involved in an inflammatory response are suppressed, it would point towards an anti-inflammatory mechanism. This data, when integrated with proteomics and metabolomics findings, can provide a highly detailed and validated model of the compound's mode of action. acs.org

Table 3: Representative Gene Expression Changes Modulated by this compound This table is a hypothetical representation of data that could be generated from an RNA-seq experiment.

Gene SymbolGene NameFold ChangeAssociated Pathway
HMOX1Heme Oxygenase 1+4.2Oxidative Stress Response
NFKB1Nuclear Factor Kappa B Subunit 1-2.8Inflammation
CDKN1ACyclin Dependent Kinase Inhibitor 1A+3.5Cell Cycle Arrest
VEGFAVascular Endothelial Growth Factor A-2.1Angiogenesis

High-Throughput and Combinatorial Screening Approaches for this compound Analogs

To build upon the initial discovery of this compound, modern drug discovery techniques focusing on the rapid synthesis and testing of derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry enable the exploration of a vast chemical space around the core this compound scaffold to identify analogs with superior potency, selectivity, or entirely new functions.

The systematic modification of the this compound structure through combinatorial and parallel synthesis can generate large libraries of related compounds. pharmaron.com By varying functional groups at different positions on the scaffold, chemists can fine-tune the molecule's properties. For example, libraries of other carboxylic acid-containing scaffolds have been created to explore structure-activity relationships (SAR). enamine.netrsc.org

These libraries can then be subjected to HTS, where thousands of compounds are tested in parallel using automated, miniaturized assays. sygnaturediscovery.comsigmaaldrich.com This process can rapidly identify "hits"—analogs with significantly enhanced activity against a known target or in a specific biological assay. nih.govnih.gov Subsequent rounds of synthesis and screening can further optimize these hits, leading to the development of highly potent and specific lead compounds.

Table 4: Hypothetical Library of this compound Analogs and Screening Results This table illustrates how a small, focused library of this compound analogs might be designed and screened.

Compound IDModification on ScaffoldTarget Assay (e.g., Enzyme Inhibition)Result (e.g., IC₅₀)
This compoundParent CompoundTarget X Inhibition15 µM
IA-001Methyl ester at carboxylic acidTarget X Inhibition> 100 µM
IA-002Fluorine at aromatic ringTarget X Inhibition5 µM
IA-003Amide instead of carboxylic acidTarget X Inhibition0.8 µM

Phenotypic screening represents a powerful, target-agnostic approach to drug discovery. revvity.co.jp Instead of testing compounds against a specific, isolated protein, this method involves treating whole cells or even organisms with the compounds and using automated imaging or other readouts to detect desirable changes in phenotype (e.g., reversal of a disease-related cell morphology). sartorius.comdrugtargetreview.com This approach is particularly valuable for discovering compounds with novel mechanisms of action, as no prior knowledge of the molecular target is required. nih.gov

An this compound analog library could be screened across a panel of diverse phenotypic assays. For example, a high-content imaging screen could assess the ability of analogs to prevent neuronal cell death in a model of neurodegeneration or to inhibit the formation of bacterial biofilms. nih.gov A positive "hit" in such a screen would identify an analog with a potentially valuable new function, which could then be investigated further using the omics approaches described above to identify its molecular target and mechanism.

Table 5: Potential Phenotypic Screens for Discovering Novel this compound Functions This table provides examples of phenotypic assays where an this compound library could be screened.

Phenotypic AssayCell/Organism ModelDesired Phenotypic OutcomePotential Application
Neurite Outgrowth AssayPrimary neurons or PC-12 cellsIncreased neurite length and branchingNeuroregeneration
Macrophage Polarization AssayBone marrow-derived macrophagesShift from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypeAutoimmune diseases
Biofilm Inhibition AssayPseudomonas aeruginosaReduced biofilm mass and viabilityAntibiotic adjuvant nih.gov
Cell Migration Assay (Wound Healing)Human keratinocytesEnhanced closure of cellular gapWound healing therapeutics

Computational Modeling and Artificial Intelligence in this compound Discovery

Currently, there is no publicly available research demonstrating the application of computational modeling or artificial intelligence specifically to this compound.

Machine Learning for Predicting this compound Activity and Selectivity

The scientific community has not yet published any studies that utilize machine learning algorithms to predict the biological activity or selectivity of this compound. Such research would typically involve developing models based on the compound's structural features to forecast its interactions with biological targets. The absence of such data indicates that the foundational biological and chemical information required for these predictive models is not yet established.

De Novo Design of this compound-Inspired Molecules

The concept of de novo design, which involves creating novel molecules inspired by a known chemical scaffold, has not been applied to this compound in any documented research. This advanced computational technique requires a foundational understanding of the lead compound's structure-activity relationship, which is currently lacking for this compound.

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

There are no records of interdisciplinary research collaborations—uniting fields such as computational chemistry, structural biology, and pharmacology—formed to investigate this compound. The establishment of such collaborative efforts is a crucial step for elucidating the properties of new chemical entities, a step that has not yet been taken for this compound.

Unexplored Academic Avenues for this compound Research

Given the scarcity of existing data, the academic avenues for this compound research are almost entirely unexplored. Foundational research is required across numerous domains, including:

Fundamental Synthesis and Characterization: Establishing and optimizing synthetic routes and comprehensively characterizing its physicochemical properties.

Initial Biological Screening: Conducting broad-spectrum screening assays to identify any potential biological activity.

Target Identification and Validation: If any activity is found, identifying the specific biological targets through which it exerts its effects.

Structural Biology: Determining the three-dimensional structure of this compound, alone and in complex with any identified biological partners.

These fundamental areas represent the necessary starting points for any future research into this compound.

Q & A

Q. What is the chemical structure and International Nonproprietary Name (INN) classification of Iolixanic acid?

this compound (CAS 25827-76-3) belongs to the "io-" stem category of iodine-containing contrast media, as standardized by the World Health Organization (WHO) for radiographic imaging agents . Its structure includes an iodinated aromatic core with carboxylic acid functional groups, typical of compounds designed for enhanced solubility and biodistribution. Researchers should verify structural assignments using spectroscopic techniques (e.g., NMR, IR) and cross-reference INN guidelines to ensure nomenclature consistency .

Q. What synthetic methodologies are recommended for preparing this compound in laboratory settings?

Synthesis typically involves iodination of precursor aromatic compounds under controlled conditions (e.g., using iodine monochloride or HIO₃) followed by carboxylation steps. Critical parameters include reaction temperature (optimized between 40–60°C), stoichiometric ratios, and purification via recrystallization or column chromatography. Detailed protocols must specify reagent purity, solvent systems, and yield calculations to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98% by area normalization). Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% relative humidity) and monitor iodine content via inductively coupled plasma mass spectrometry (ICP-MS). Researchers must validate methods according to ICH guidelines, including system suitability tests and calibration curves .

Advanced Research Questions

Q. How should researchers design comparative studies to evaluate this compound’s efficacy against other iodinated contrast agents?

Experimental designs should include:

  • In vitro models : Osmolality measurements and radiopacity comparisons using phantom imaging.
  • In vivo models : Pharmacokinetic profiling (e.g., plasma half-life, renal clearance) in animal subjects.
  • Control groups : Benchmark against agents like Iohexol or Iopamidol under identical conditions. Statistical analysis must account for intersubject variability and use non-inferiority testing with a predefined margin (e.g., 95% confidence interval) .

Q. What methodological approaches address contradictions in reported physicochemical data for this compound?

Discrepancies in properties like solubility or CAS registry numbers (e.g., conflicting CAS 22730-86-5 vs. 25827-76-3) require:

  • Source verification : Cross-check original patents (e.g., WHO INN lists) and peer-reviewed synthesis protocols.
  • Reproducibility trials : Replicate experiments using raw data from primary literature.
  • Meta-analysis : Pool data from multiple studies to identify outliers or systematic errors .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Molecular dynamics simulations can predict binding affinities to serum proteins (e.g., albumin) or renal transporters. Use software like GROMACS or AutoDock with force fields parameterized for halogens. Validate models with experimental data (e.g., X-ray crystallography of protein-ligand complexes) and sensitivity analysis to assess parameter robustness .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity, particle size, residual solvents.
  • Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., reaction time, catalyst loading).
  • Apply real-time monitoring via PAT (Process Analytical Technology) tools like Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.